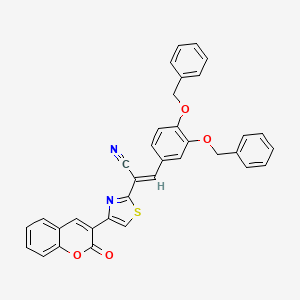

(E)-3-(3,4-bis(benzyloxy)phenyl)-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile

Descripción

Propiedades

IUPAC Name |

(E)-3-[3,4-bis(phenylmethoxy)phenyl]-2-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H24N2O4S/c36-20-28(34-37-30(23-42-34)29-19-27-13-7-8-14-31(27)41-35(29)38)17-26-15-16-32(39-21-24-9-3-1-4-10-24)33(18-26)40-22-25-11-5-2-6-12-25/h1-19,23H,21-22H2/b28-17+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEDGIWXWTZSESX-OGLMXYFKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C=C(C#N)C3=NC(=CS3)C4=CC5=CC=CC=C5OC4=O)OCC6=CC=CC=C6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)/C=C(\C#N)/C3=NC(=CS3)C4=CC5=CC=CC=C5OC4=O)OCC6=CC=CC=C6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H24N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

568.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

The compound “(E)-3-(3,4-bis(benzyloxy)phenyl)-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile” is involved in a novel radical-mediated intermolecular carboarylation of alkenes by cleaving inert C–O bonds . The strategically designed arylbenzothiazolylether diazonium salts are harnessed as dual-function reagents . A vast array of alkenes are proven to be suitable substrates . The benzothiazolyl moiety in the products serves as the formyl precursor, and the OH residue provides the cross-coupling site for further product elaboration, indicating the robust transformability of the products .

Aplicaciones Científicas De Investigación

Chemical Structure and Synthesis

This compound features a unique combination of structural elements, including:

- Thiazole ring : Known for its biological activity.

- Chromenone moiety : Associated with various pharmacological effects.

- Aromatic systems : Enhance lipophilicity and biological interactions.

The synthesis of this compound typically involves multi-step synthetic routes that may include reactions such as:

- Formation of the thiazole ring through condensation reactions.

- Coupling reactions to introduce the benzyloxy groups.

- Acrylonitrile incorporation to form the final product.

Biological Activities

Preliminary studies indicate that compounds similar to (E)-3-(3,4-bis(benzyloxy)phenyl)-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile exhibit significant biological activities, which include:

- Anticancer Activity : Compounds with similar structures have shown promise in inhibiting cancer cell proliferation.

- Antimicrobial Properties : Potential effectiveness against various microbial strains has been noted.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease processes.

Case Studies and Research Findings

Several studies have documented the effects of related compounds, providing insights into their therapeutic potential:

Table 1: Comparative Analysis of Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-(1-piperidylmethyl)-4-(E)-(sulfanylmethylhydrazono)methylbenzene-1,3-diol | Contains piperidine and hydrazone groups | Anticancer activity |

| 4-[3,4-Bis(benzyloxy)phenyl]-2,6-dihydroxy-3,5-pyridinedicarbonitrile | Similar benzyloxy groups | Potential enzyme inhibition |

| 1-Phenyl-3-[3-(2-chloro-6,7-dimethoxyquinolinyl)]-2-propen-1-one | Contains quinoline and propenone structures | Antimicrobial properties |

Potential Applications in Medicinal Chemistry

Given its unique structural features and biological activities, (E)-3-(3,4-bis(benzyloxy)phenyl)-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile could be explored for:

- Drug Development : Targeting specific diseases such as cancer or infectious diseases.

- Diagnostic Tools : Developing assays based on its interaction with biological targets.

- Material Sciences : Investigating its properties for use in polymers or coatings.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The compound’s structural and functional uniqueness becomes apparent when compared to analogs with shared motifs, such as thiazoles, coumarins, and acrylonitrile groups. Below is a detailed analysis:

Structural Analogues with Thiazole and Coumarin Moieties

- Compound A: Ethyl 2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetate (from ) Key Differences: Lacks the acrylonitrile group and coumarin unit but includes a quinazolinone-thioacetate scaffold. The quinazolinone moiety may offer different hydrogen-bonding profiles compared to coumarin .

Compound B : (E)-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile (from )

- Key Differences : Replaces the coumarin-thiazole unit with a benzo[b]thiophene ring and substitutes benzyloxy groups with methoxy groups.

- Implications : Methoxy groups are less bulky than benzyloxy, improving solubility but reducing lipophilicity. The benzo[b]thiophene may exhibit weaker fluorescence than coumarin, limiting applications in imaging .

Substituent Effects on Bioactivity

Evidence from nitroimidazole and nitrofuryl derivatives () suggests that electron-withdrawing groups (e.g., nitro, acrylonitrile) enhance bioactivity by increasing electrophilicity and interaction with biological targets. For example:

- Nitro-substituted compounds (e.g., 4b, 4f, 4g in ) showed improved antimycobacterial activity compared to non-nitro analogs due to enhanced electronic interactions .

- The acrylonitrile group in the target compound may similarly improve binding to enzymes or receptors, though this requires experimental validation.

Hydrogen Bonding and Crystal Packing

Compounds like (E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione () rely on N–H···O/S hydrogen bonds for stability. The target compound’s coumarin carbonyl and acrylonitrile nitrile groups could participate in similar interactions, influencing crystallization and solubility .

Data Tables: Comparative Analysis

Research Findings and Implications

- Structural Similarity vs. Dissimilarity : Computational methods for similarity assessment (e.g., Tanimoto coefficients, pharmacophore mapping) could classify the target compound as distinct from coumarin-free analogs due to its unique electronic and steric profile .

- Synthetic Challenges : The benzyloxy groups may complicate synthesis due to steric hindrance, whereas methoxy analogs (e.g., Compound B) are more straightforward to derivatize .

- Drug-Likeness: The high molecular weight and lipophilicity of the target compound may limit bioavailability, necessitating formulation strategies (e.g., nanoparticle encapsulation) .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (E)-3-(3,4-bis(benzyloxy)phenyl)-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile, and how do reaction conditions influence yield?

- Methodological Answer : The compound’s synthesis involves multi-step reactions, including thiazole ring formation via cyclization of thiourea intermediates and coupling of chromenone derivatives. For example, benzoylisothiocyanate can react with oxo-propionitriles under basic conditions to form thiazolidinone intermediates, followed by Knoevenagel condensation to introduce the acrylonitrile moiety . Key factors affecting yield include solvent choice (e.g., 1,4-dioxane for solubility), reaction time (overnight stirring for complete cyclization), and temperature (room temperature avoids side reactions). Purification via ice/water precipitation is critical to isolate the solid product .

Q. How can spectroscopic techniques (NMR, IR, MS) differentiate structural isomers or confirm the E-configuration of the acrylonitrile group?

- Methodological Answer :

- NMR : The E-configuration is confirmed by coupling constants () between the α- and β-protons of the acrylonitrile group (typically for trans configuration). Aromatic protons in the 3,4-bis(benzyloxy)phenyl group will show distinct splitting patterns due to substituent effects .

- IR : A sharp peak near confirms the nitrile group. Absence of carbonyl stretches from intermediates (e.g., ) validates complete cyclization .

- MS : High-resolution mass spectrometry (HRMS) distinguishes molecular ions from fragmentation byproducts, ensuring purity.

Advanced Research Questions

Q. What computational strategies (e.g., DFT, molecular docking) predict the compound’s binding affinity to biological targets like kinases or DNA topoisomerases?

- Methodological Answer : Density Functional Theory (DFT) optimizes the compound’s geometry to calculate electrostatic potential maps, identifying nucleophilic/electrophilic regions. Molecular docking (e.g., AutoDock Vina) evaluates interactions with targets like kinase ATP-binding pockets. For example, the chromenone moiety may intercalate with DNA, while the thiazole-acrylonitrile group hydrogen-bonds to catalytic residues. Validation requires correlating docking scores (e.g., binding energy ) with experimental IC values from kinase assays .

How do substituents on the benzyloxy or chromenone groups alter biological activity? Design a SAR study to optimize anti-cancer potency.

- Methodological Answer :

- Synthetic Modifications : Replace benzyloxy groups with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups. Substitute the chromenone 8-position nitro group with halogens or amines .

- Assays : Test derivatives against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Measure apoptosis via flow cytometry (Annexin V/PI staining).

- SAR Insights : Increased anti-proliferative activity correlates with nitro groups (enhanced DNA damage) and bulkier benzyloxy substituents (improved membrane permeability) .

Q. What analytical methods resolve contradictions in reported solubility or stability data for this compound?

- Methodological Answer :

- Solubility : Use dynamic light scattering (DLS) to assess aggregation in DMSO/water mixtures. Compare with HPLC-UV quantification in buffers (pH 1–10).

- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring. Hydrolysis of the acrylonitrile group or chromenone lactone ring indicates degradation pathways .

Q. How does the compound’s fluorescence properties (e.g., quantum yield) support its use as a bioimaging probe?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.